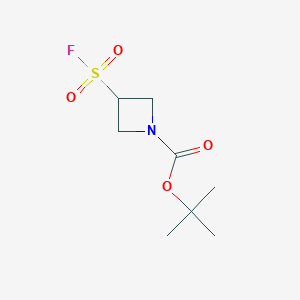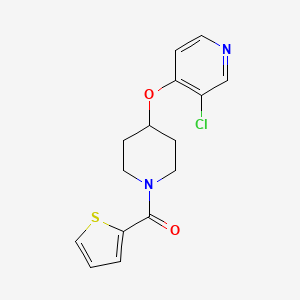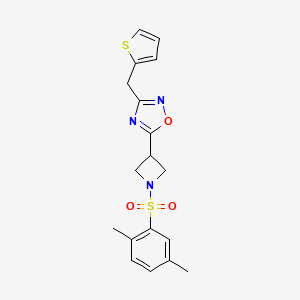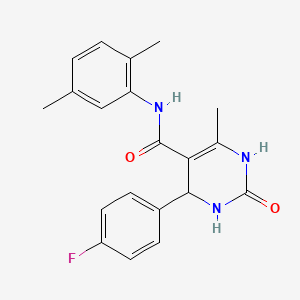![molecular formula C11H15NO3 B2772924 3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid CAS No. 938131-01-2](/img/structure/B2772924.png)
3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid is an organic compound with the molecular formula C11H15NO3 This compound features a benzoic acid core substituted with a 3-{[(2-hydroxyethyl)(methyl)amino]methyl} group
作用机制
Target of Action
It is suggested that it may have cholinergic properties and could potentially potentiate dopamine while partially inhibiting serotonin .
Mode of Action
The compound’s interaction with its targets is not fully understood. It is suggested that it may enhance the action of dopamine, a neurotransmitter associated with reward and pleasure systems in the brain. At the same time, it might partially inhibit serotonin, another neurotransmitter that contributes to feelings of well-being and happiness .
Biochemical Pathways
Given its potential effects on dopamine and serotonin, it may influence pathways related to mood regulation and cognitive function .
Result of Action
Given its potential effects on dopamine and serotonin, it may have implications for mood regulation and cognitive function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with 2-(methylamino)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-(methylamino)ethanol attacks the chloromethyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Formation of N-acyl or N-alkyl derivatives.
科学研究应用
3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 4-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid
- 3-{[(2-Hydroxyethyl)(methyl)amino]propanoic acid
- 4-{[(2-Hydroxyethyl)(methyl)amino]propanoic acid
Uniqueness
3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid is unique due to its specific substitution pattern on the benzoic acid core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
3-[[2-hydroxyethyl(methyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(5-6-13)8-9-3-2-4-10(7-9)11(14)15/h2-4,7,13H,5-6,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEYBEVNGUWLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CC(=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[5-(4-chlorophenoxymethyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2772844.png)
![3-(3,5-dimethoxybenzyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2772846.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide](/img/structure/B2772850.png)
![N-(3,5-dimethylphenyl)-4-methyl-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2772851.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772852.png)




![N-(1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide](/img/structure/B2772859.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2772860.png)
![4-acetyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2772863.png)
![N-[(1-aminocycloheptyl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide hydrochloride](/img/structure/B2772864.png)
